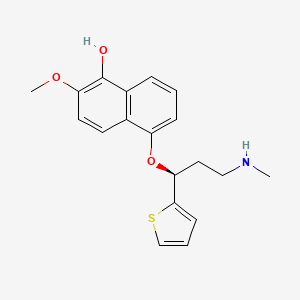

5-Hydroxy-6-methoxy Duloxetine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWRJCBZOCBFBD-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225135 | |

| Record name | 5-Hydroxy-6-methoxy duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741693-79-8 | |

| Record name | 5-Hydroxy-6-methoxy duloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-6-METHOXY DULOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18NZM26WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Enzymatic Pathways of 5 Hydroxy 6 Methoxy Duloxetine

Biotransformation of Duloxetine (B1670986) to Hydroxylated Intermediates

The initial and rate-limiting step in the metabolism of duloxetine is its biotransformation into hydroxylated intermediates. This process, which primarily involves the oxidation of the naphthyl ring, is crucial for the subsequent formation of more complex metabolites. nih.gov

Role of Cytochrome P450 Isoforms in Naphthyl Ring Oxidation

The oxidation of duloxetine's naphthyl ring is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Specifically, isoforms CYP1A2 and CYP2D6 play pivotal roles in this hydroxylation process, with minor contributions from other enzymes. mdpi.comwikipedia.org

CYP1A2 Contributions to Duloxetine Hydroxylation

CYP1A2 is a major contributor to the metabolism of duloxetine. drugbank.comprobes-drugs.org In vitro studies using human liver microsomes have demonstrated that CYP1A2 is capable of forming 4-OH, 5-OH, and 6-OH duloxetine. Furthermore, in vivo experiments have suggested that CYP1A2 is the predominant enzyme involved in duloxetine metabolism. researchgate.net The co-administration of duloxetine with potent CYP1A2 inhibitors, such as fluvoxamine, results in a significant increase in duloxetine exposure, underscoring the critical role of this enzyme. fda.gov

CYP2D6 Contributions to Duloxetine Hydroxylation

CYP2D6 is another key enzyme responsible for the hydroxylation of duloxetine. mdpi.comnih.govgsconlinepress.com Similar to CYP1A2, in vitro studies have confirmed the ability of CYP2D6 to form 4-OH, 5-OH, and 6-OH duloxetine. While some studies suggest that CYP1A2 is the major contributor, the involvement of CYP2D6 is significant, and potent inhibitors of this enzyme can lead to higher concentrations of duloxetine in the body. fda.gov The polymorphic nature of the CYP2D6 gene can also influence the rate of duloxetine metabolism among individuals. nih.gov

Minor Contributions of Other Cytochrome P450 Enzymes (e.g., CYP2C9)

While CYP1A2 and CYP2D6 are the primary drivers of duloxetine hydroxylation, other CYP enzymes make minor contributions. drugbank.comnih.gov Specifically, CYP2C9 has been identified as a minor contributor to the formation of the 5-hydroxy metabolite of duloxetine. drugbank.comprobes-drugs.org However, duloxetine does not appear to inhibit the in vitro activity of CYP2C9. fda.govfda.gov

Formation of Catechol and Methoxy-Hydroxyl Intermediates

Following the initial hydroxylation of the naphthyl ring to form 5-hydroxy or 6-hydroxy duloxetine, these intermediates undergo further metabolic transformations. drugbank.comnih.gov One of the key pathways involves the formation of a catechol intermediate. caymanchem.comfda.gov This catechol can then be methylated to produce a methoxy-hydroxyl intermediate, which is a direct precursor to 5-Hydroxy-6-methoxy duloxetine. caymanchem.com

| Initial Metabolite | Intermediate | Final Metabolite |

|---|---|---|

| 5-Hydroxy Duloxetine | Catechol Intermediate | This compound |

| 6-Hydroxy Duloxetine |

Conjugation Pathways Leading to this compound Sulfate (B86663)

The final step in the formation of the major circulating metabolite is conjugation. The this compound intermediate undergoes sulfation to form this compound sulfate. nih.gov This sulfate conjugate, along with the glucuronide conjugate of 4-hydroxy duloxetine, represents the two major circulating metabolites of duloxetine in the human body. researchgate.neteuropa.eu These conjugated metabolites are pharmacologically inactive and are primarily excreted in the urine. droracle.ai

| Intermediate | Conjugation Process | Final Conjugated Metabolite |

|---|---|---|

| This compound | Sulfation | This compound Sulfate |

Sulfation Mechanisms

Sulfation represents a major conjugation pathway for this compound. The resultant metabolite, this compound sulfate, is one of the two most abundant circulating metabolites of Duloxetine found in human plasma. droracle.ainih.goveuropa.eunih.gov This conjugation reaction involves the transfer of a sulfonate group to the hydroxyl group of the metabolite, a process catalyzed by sulfotransferase (SULT) enzymes. The addition of the sulfate moiety significantly increases the water solubility of the compound, preparing it for renal excretion. hmdb.ca While it is established that sulfation is a critical step in the clearance of this metabolite, specific SULT isoenzymes responsible for this particular reaction are not extensively detailed in the published literature. Studies have confirmed the identity of the sulfate conjugate (designated as metabolite M7) through detailed analysis, including the characteristic loss of 80 atomic mass units (amu), corresponding to SO₃, in mass spectrometry.

Glucuronidation Mechanisms

In addition to sulfation, this compound can also be conjugated with glucuronic acid. drugbank.com This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are another major family of Phase II metabolizing enzymes. criver.com The reaction attaches a glucuronic acid moiety to the metabolite, forming this compound glucuronide (designated as metabolite M3). drugbank.com Similar to sulfation, glucuronidation enhances the polarity and water solubility of the metabolite, aiding its elimination from the body. criver.com While glucuronidation of this specific duloxetine metabolite is a known pathway, the particular UGT isoenzymes that catalyze this reaction have not been definitively identified in research findings. drugbank.comunc.edu

In Vitro Studies on Metabolite Formation

The metabolic pathways of Duloxetine have been extensively investigated through in vitro experiments, which have been crucial in identifying the enzymes and intermediate steps involved in the formation of this compound. nih.gov These studies provide a controlled environment to study drug metabolism, free from the complex physiological variables of in vivo studies.

Human Liver Microsome Investigations

Investigations using human liver microsomes (HLMs) have been fundamental in elucidating the initial oxidative metabolism of Duloxetine. nih.gov HLMs contain a high concentration of CYP enzymes, making them an ideal model for studying Phase I reactions. Studies with HLMs have confirmed that both CYP1A2 and CYP2D6 are capable of catalyzing the formation of the initial hydroxylated metabolites (4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine) that are precursors to this compound. A comprehensive analysis of Duloxetine's metabolism in HLMs successfully identified a total of 39 metabolites, underscoring the complexity of its biotransformation. nih.gov These in vitro systems have been instrumental in verifying the roles of specific P450 enzymes through the use of selective chemical inhibitors and recombinant human CYP enzymes. nih.gov

Enzyme Kinetic Analysis of Metabolite Production

The pharmacokinetics of Duloxetine exhibit non-linear characteristics upon multiple dosing. fda.gov This non-linearity is thought to be related to the saturation of the CYP2D6 enzyme, as total duloxetine concentrations can approach the enzyme's Michaelis constant (Km). fda.gov While the enzymes responsible for the initial steps leading to the production of this compound have been identified, detailed enzyme kinetic parameters (such as Km and Vmax) specifically for the formation of this metabolite are not widely reported in the literature. However, it is known that the formation is dependent on the upstream activities of CYP1A2 and CYP2D6. europa.eueuropa.eu The major circulating metabolites, including this compound sulfate, are considered pharmacologically inactive. europa.euhres.calilly.com

Data Tables

Table 1: Key Enzymes in the Formation of this compound and its Conjugates

| Metabolic Step | Precursor Compound | Product Compound | Primary Enzymes Involved | Enzyme Family |

| Hydroxylation | Duloxetine | 5-hydroxy Duloxetine | CYP1A2, CYP2D6 | Cytochrome P450 |

| Methylation | Catechol duloxetine | This compound | Catechol-O-methyltransferase (COMT) | Methyltransferase |

| Sulfation | This compound | This compound sulfate | Not specified | Sulfotransferase (SULT) |

| Glucuronidation | This compound | This compound glucuronide | Not specified | UDP-glucuronosyltransferase (UGT) |

Preclinical Pharmacological Characterization of 5 Hydroxy 6 Methoxy Duloxetine

In Vitro Binding Affinity Profiling

In vitro binding studies have been conducted to determine the affinity of 5-Hydroxy-6-methoxy duloxetine (B1670986) for various monoamine transporters. These studies use radioligands to measure the compound's binding inhibition constant (Ki), where a lower Ki value indicates greater binding affinity.

A key study provided the following binding affinities (Ki) for 5-Hydroxy-6-methoxy duloxetine at human monoamine reuptake transporters. fda.gov

| Compound | Transporter | Ki (nM) |

| This compound | SERT (Serotonin) | 266 |

| NET (Norepinephrine) | 920 | |

| DAT (Dopamine) | 2814 | |

| Data sourced from a sponsor's table of in vitro binding affinities. fda.gov |

In vitro binding assays show that this compound has a binding affinity (Ki) for the human serotonin (B10506) transporter (SERT) of 266 nM. fda.gov

The binding affinity of this compound for the human norepinephrine (B1679862) transporter (NET) was determined to be a Ki value of 920 nM. fda.gov

This compound exhibits its lowest affinity for the human dopamine (B1211576) transporter (DAT), with a measured Ki value of 2814 nM. fda.gov

Norepinephrine Transporter (NET) Binding Studies

Comparison of Metabolite Activity with Parent Compound Duloxetine

The pharmacological activity of this compound is considerably lower than that of its parent compound, duloxetine. Duloxetine is a potent and balanced dual inhibitor of serotonin and norepinephrine reuptake. researchgate.netcaldic.com In vitro studies report duloxetine's binding affinities (Ki) to be approximately 0.8 nM for SERT and 7.5 nM for NET. caldic.comlilly.com It is a weak inhibitor of dopamine reuptake, with a Ki value of 240 nM. caldic.com

When comparing these values, this compound's affinity for SERT (266 nM) and NET (920 nM) is substantially weaker than that of duloxetine. fda.govcaldic.com Furthermore, the major circulating form of this metabolite, 5-hydroxy, 6-methoxy duloxetine sulfate (B86663), is considered pharmacologically inactive, with binding affinities (Ki) greater than 3000 nM for monoamine transporters. researchgate.netannapurnapharmacy.comfda.gov

Analytical Methodologies for 5 Hydroxy 6 Methoxy Duloxetine Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 5-Hydroxy-6-methoxy Duloxetine (B1670986) and its conjugates from complex biological matrices. Techniques such as LC-MS/MS and HPLC are frequently employed due to their specificity and sensitivity.

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of Duloxetine metabolites. A sensitive bioanalytical method has been developed and validated for the measurement of major circulating metabolites of duloxetine, including 5-hydroxy-6-methoxy duloxetine sulfate (B86663), in human plasma. nih.gov This technique offers high selectivity and sensitivity, which is essential when dealing with the complexities of biological samples.

One of the challenges in developing an LC-MS/MS assay for these metabolites is the differing ionization requirements. While glucuronide conjugates ionize well under positive electrospray ionization (ESI) conditions, the sulfate conjugate of this compound requires negative ESI conditions to achieve adequate sensitivity. nih.gov This necessitates separate or carefully optimized chromatographic and mass spectrometric conditions to analyze both types of conjugates within a single study. LC-MS/MS methods have been successfully applied in multiple human pharmacokinetic studies. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of duloxetine and its metabolites. Various detection methods can be coupled with HPLC, including UV and fluorescence detection.

A simple and sensitive reverse-phase HPLC (RP-HPLC) method was developed for the determination of duloxetine and twelve of its metabolites, including the glucuronide conjugate of this compound (referred to as M6), in Wistar rat plasma, urine, feces, and bile. ijpsdronline.comijpsdronline.com This method utilized a C18 column with a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer, with detection carried out using a UV detector at 221 nm. ijpsdronline.comijpsdronline.com

Another novel approach is the use of microemulsion liquid chromatography with fluorescence detection (MELC-FL). A highly selective and sensitive MELC-FL method was developed for the simultaneous quantification of duloxetine and its two main metabolites, this compound (5-HDL) and 4-hydroxy duloxetine glucuronide, in plasma. benthamdirect.comresearchgate.net This method uses a C18 analytical column and a microemulsion mobile phase, with detection performed using fluorescence at excitation and emission wavelengths of 280 and 340 nm, respectively. benthamdirect.comresearchgate.net A key advantage of this method is the ability to directly inject plasma samples after dilution, simplifying the sample preparation process. benthamdirect.com

| HPLC Method | Analyte | Column | Mobile Phase | Detector | Reference |

| RP-HPLC | Glucuronide conjugate of this compound | µ-Bondapak C18 (250mm × 4.6mm, 5µm) | Methanol: Phosphate buffer (pH 7.8, 50 mM) (7:3 v/v) | UV (221 nm) | ijpsdronline.comijpsdronline.com |

| MELC-FL | This compound (5-HDL) | Water Symmetry C18 (150 mm x 3.9 mm, 5 µm) | Microemulsion Mobile Phase | Fluorescence (Ex: 280 nm, Em: 340 nm) | benthamdirect.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation Strategies for Biological Matrices (e.g., Plasma, Urine, Feces, Bile)

Effective sample preparation is critical to remove interferences and concentrate the analyte of interest from complex biological matrices before chromatographic analysis. The choice of technique depends on the analyte, the matrix, and the analytical method used.

For the analysis of duloxetine and its metabolites, several strategies have been employed:

Protein Precipitation: This is a common and straightforward method used to remove proteins from plasma or serum samples. It often involves adding a solvent like acetonitrile (B52724) or acetone (B3395972) to the sample, followed by centrifugation to pellet the precipitated proteins. forensicresources.orgresearchgate.netscienceopen.com The resulting supernatant can then be further processed or directly injected into the LC system. scienceopen.com

Direct Injection: Some modern methods, like the previously mentioned MELC-FL, allow for the direct analysis of biological samples after simple dilution with an eco-friendly microemulsion mobile phase. benthamdirect.comresearchgate.net This approach significantly reduces sample preparation time and minimizes the potential for analyte loss during extraction steps. benthamdirect.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an adaptable extraction method that has gained popularity in forensic toxicology for analyzing drugs in biological samples. biointerfaceresearch.com The process typically involves a partitioning step using a solvent (e.g., methanol) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup, using agents like magnesium sulfate and primary and secondary amines (PSA) to remove water and interferences. biointerfaceresearch.com

These varied strategies allow researchers to tailor sample cleanup to the specific requirements of their study, balancing the need for sample cleanliness with efficiency and cost. chromatographyonline.com

Method Validation in a Research Context

Method validation is essential to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. Key validation parameters include precision, accuracy, and the limits of detection and quantification.

Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measurement is to the true value. These are typically assessed at different concentration levels.

| Method | Analyte | Validation Range | Accuracy/Recovery | Precision (%RSD) | Reference |

| LC-MS/MS | This compound sulfate | 1-1000 ng/mL | Acceptable | Acceptable | nih.gov |

| MELC-FL | This compound (5-HDL) | 50-1500 ng/mL | 97.12% - 103.12% | 0.34% - 4.57% | benthamdirect.comresearchgate.net |

The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy.

For the MELC-FL method, linear calibration plots were achieved in the range of 50-1500 ng/mL for this compound (5-HDL) in rat plasma, indicating the LOQ is at or below 50 ng/mL for this specific metabolite. benthamdirect.comresearchgate.net While specific LOD and LOQ values for this compound are not always detailed in isolation, related analytical methods provide context. For instance, a method for a different duloxetine-related compound, N-Nitroso Duloxetine, reported an LOD of 0.02 ng/mL and an LOQ of 0.075 ng/mL, showcasing the high sensitivity achievable with modern LC-MS/MS systems. acs.org

Selectivity and Specificity Considerations for Isomers

The analytical challenge in studying duloxetine metabolism is significantly compounded by the existence of multiple, structurally similar isomers. The parent compound, duloxetine, is metabolized into several hydroxylated and methoxylated forms, which necessitates highly selective and specific analytical methods to differentiate and accurately quantify them.

A primary issue is the chromatographic resolution of isomeric glucuronide and sulfate conjugates. For instance, developing a liquid chromatography-tandem mass spectrometry (LC/MS/MS) assay requires sufficient separation of the 4-hydroxy duloxetine glucuronide from the 5- and 6-hydroxy duloxetine glucuronide isomers. nih.gov Similarly, the sulfate conjugate of this compound is a major metabolite found in both plasma and urine, alongside glucuronide conjugates of 4-hydroxy duloxetine and 6-hydroxy-5-methoxy duloxetine.

The ionization characteristics of these conjugates also demand specific approaches. The glucuronide conjugates are readily ionized under positive electrospray ionization (ESI) conditions, whereas the sulfate conjugate of this compound requires negative ESI to achieve adequate sensitivity for detection. nih.gov This often means that the chromatographic conditions optimized for separating the glucuronide isomers are not suitable for analyzing the sulfate conjugate, potentially requiring separate analytical runs or more complex methods to handle both simultaneously. nih.gov

Application of Analytical Methods in Preclinical Research Studies

Preclinical studies, essential for characterizing the metabolic fate of duloxetine, rely heavily on robust analytical methods to analyze its metabolites in various biological samples.

Rodent Model Analysis

Rodent models, particularly rats and mice, are frequently used in the preclinical assessment of duloxetine metabolism. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been developed and validated for this purpose.

In one study, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the simultaneous determination of duloxetine and quetiapine (B1663577) in rat plasma. scienceopen.com Another study focused on the pharmacokinetic interactions of duloxetine in rats, employing an HPLC-MS/MS method to measure plasma concentrations of duloxetine and its primary metabolite, 4-hydroxy duloxetine. mdpi.com The method was validated to be linear over a concentration range of 5–1000 ng/mL for both analytes. mdpi.com

A comprehensive metabolomics study in mice utilized ultra-high-performance liquid chromatography-quadrupole-Exactive-mass spectrometry (UHPLC-Q-Exactive-MS) to analyze metabolites in urine, feces, and plasma. tmc.edu This approach allowed for the relative quantification of numerous duloxetine metabolites, identifying the glucuronide of 4-hydroxylated duloxetine and the sulfated 5-hydroxy-6-methoxylated duloxetine as major circulating metabolites in humans. tmc.edu

Table 1: Analytical Methods in Rodent Model Analysis

| Analytical Technique | Model | Matrix | Analytes Measured | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Rat | Plasma | Duloxetine, 4-hydroxy duloxetine | Linear range of 5–1000 ng/mL. Used to study pharmacokinetic interactions. | mdpi.com |

| LC-MS/MS | Rat | Plasma | Duloxetine, Quetiapine | Developed for simultaneous quantification. Protonated precursor ions were m/z 298.1 for duloxetine. | scienceopen.com |

| UHPLC-Q-Exactive-MS | Mouse | Urine, Feces, Plasma | Duloxetine and its metabolites | Comprehensive metabolomic analysis to investigate metabolic pathways. | tmc.edu |

| RP-HPLC with UV | Wistar Rat | Liver Microsomes | Duloxetine, 4-hydroxy duloxetine, 5-hydroxy duloxetine, 6-hydroxy duloxetine, N-desmethyl duloxetine | Method developed for separation of in vitro metabolites. | researchgate.net |

In Vitro System Analysis

In vitro systems, such as liver microsomes, are indispensable for elucidating the specific metabolic pathways of drugs. For duloxetine, these systems have been used to identify the enzymes responsible for its biotransformation and to characterize the resulting metabolites.

A key study investigated the metabolic pathways of duloxetine in both human liver microsomes (HLM) and mouse liver microsomes (MLM) using LC-MS-based metabolomic approaches. tmc.edu This research confirmed that the primary metabolic routes involve oxidation of the naphthyl ring, followed by further oxidation, methylation, and conjugation. tmc.edu Both cytochrome P450 enzymes CYP1A2 and CYP2D6 are responsible for the initial oxidation steps. tmc.edueuropa.eu

Another study developed and validated a simple and sensitive reverse-phase high-performance liquid chromatographic (RP-HPLC) method for the determination of duloxetine and four of its metabolites in Wistar rat liver microsomes. researchgate.net The analysis was performed on a C18 column with UV detection at 221 nm, allowing for the characterization of metabolites by comparing their retention times with synthetic standards. researchgate.net In vitro studies have generally concluded that the circulating metabolites of duloxetine are pharmacologically inactive. europa.eu

Table 2: Findings from In Vitro System Analysis

| In Vitro System | Analytical Method | Key Enzymes | Major Metabolites Identified | Key Outcome | Reference |

|---|---|---|---|---|---|

| Human Liver Microsomes (HLM) | LC-MS | CYP1A2, CYP2D6 | Oxidized and conjugated metabolites | Elucidation of metabolic pathways and responsible enzymes. | tmc.edu |

| Mouse Liver Microsomes (MLM) | LC-MS | Not specified | Oxidized and conjugated metabolites | Comparison of metabolic pathways with human systems. | tmc.edu |

| Wistar Rat Liver Microsomes | RP-HPLC with UV detection | Not specified | 4-hydroxy duloxetine, 5-hydroxy duloxetine, 6-hydroxy duloxetine, N-desmethyl duloxetine | Development of a new HPLC method for separating in vitro metabolites. | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| This compound Sulfate | |

| 4-hydroxy duloxetine | 4-HD |

| 4-hydroxy duloxetine glucuronide | |

| 5-hydroxy duloxetine | |

| 6-hydroxy duloxetine | |

| 6-hydroxy-5-methoxy duloxetine | |

| N-desmethyl duloxetine | |

| Duloxetine | DLX |

| Quetiapine | |

| Serotonin (B10506) | 5-HT |

| Norepinephrine (B1679862) | NE |

Chemical Synthesis and Structural Elucidation for Research Applications

Synthetic Routes for 5-Hydroxy-6-methoxy Duloxetine (B1670986)

The synthesis of 5-Hydroxy-6-methoxy Duloxetine is a multi-step process undertaken to produce the pure compound for research and analytical applications. nih.govdergipark.org.tr The primary challenge lies in the regioselective introduction of the hydroxyl and methoxy (B1213986) groups onto the naphthalene (B1677914) ring system while maintaining the specific stereochemistry of the parent molecule. acs.orgresearchgate.net

The synthesis of this compound and other related metabolites generally involves the condensation of a key thiophene (B33073) side chain with a suitably functionalized naphthol precursor. oaji.net The hydroxyl groups on the naphthalene ring are often protected during the key condensation step to prevent unwanted side reactions. oaji.net

A general synthetic approach involves:

Preparation of the Naphthol Precursor: Synthesis of a fluoronaphthol derivative, such as a protected form of 5-fluoro-6-methoxynaphthol. Demethylation of precursors using reagents like boron tribromide can be employed to generate necessary dihydroxynaphthalene intermediates. oaji.net

Preparation of the Thiophene Side Chain: The chiral side chain, (S)-N-methyl-3-amino-1-(thiophen-2-yl)propan-1-ol, or a derivative thereof, serves as a crucial building block. oaji.net

Condensation Reaction: The protected naphthol precursor is condensed with the thiophene side chain. This nucleophilic substitution reaction forms the core structure of the target molecule. oaji.net

Deprotection: The protecting groups on the hydroxyl functionalities are removed under specific conditions, such as using acetic acid, to yield the final this compound compound. oaji.net

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Role | Reference |

|---|---|---|

| (S)-N-methyl-3-amino-1-(thiophen-2-yl)propan-1-ol derivative | Chiral thiophene side chain | oaji.net |

| Functionalized Fluoronaphthol (e.g., 1-fluoro-5,6-disubstituted naphthalene) | Naphthalene ring system with leaving group | oaji.net |

Since the biological activity of duloxetine resides primarily in the (S)-enantiomer, maintaining this stereochemistry is critical when synthesizing its metabolites. researchgate.netresearchgate.net Stereoselective synthesis approaches for (S)-duloxetine often form the basis for producing its chiral metabolites. These methods ensure the correct three-dimensional arrangement at the chiral center. acs.orgresearchgate.net

Key strategies include:

Use of Chiral Building Blocks: Starting the synthesis with an enantiomerically pure precursor, such as (S)-3-hydroxy-3-(2-thienyl) propanenitrile, ensures the desired stereochemistry is carried through to the final product. researchgate.net

Asymmetric Hydrogenation: The enantioselective hydrogenation of a ketone precursor using a chiral catalyst is a common method to establish the chiral alcohol center. researchgate.net

Enzymatic Methods: Biocatalysis, using enzymes like hydroxynitrile lyase (HNL) or lipases, can produce chiral intermediates with high enantioselectivity under mild reaction conditions. researchgate.net

Precursor Compounds and Reaction Schemes

Spectroscopic Characterization Techniques for Structure Confirmation

Following synthesis, the definitive identification and structural confirmation of this compound are accomplished using a combination of advanced spectroscopic techniques. ijpsdronline.comijpsdronline.com These methods provide detailed information about the molecular structure, connectivity, and mass of the compound.

NMR spectroscopy is an indispensable tool for elucidating the precise structure of synthesized metabolites. ijpsdronline.comijpsdronline.com By analyzing the chemical shifts, splitting patterns, and integration of signals in the proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the placement of the hydroxyl and methoxy groups on the naphthalene ring and verify the integrity of the entire molecular framework. ijpsdronline.com The comparison of the NMR spectra of the synthesized metabolite with related compounds and precursors provides conclusive evidence of its identity. researchgate.net

Table 2: Representative NMR Data for Duloxetine Metabolite Analysis

| Technique | Information Provided | Relevance to Structure Confirmation | Reference |

|---|---|---|---|

| ¹H-NMR | Number of protons, their chemical environment, and neighboring protons. | Confirms the positions of substituents on the aromatic rings and the structure of the aliphatic side chain. | ijpsdronline.com |

| ¹³C-NMR | Number and types of carbon atoms in the molecule. | Verifies the carbon skeleton and the presence of key functional groups. | ijpsdronline.comijpsdronline.com |

| 2D-NMR (e.g., COSY, HMQC) | Correlation between protons and carbons. | Establishes the connectivity between different parts of the molecule, confirming the final structure. | |

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation patterns, which serve as a structural fingerprint. ijpsdronline.comijpsdronline.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful. nih.gov The synthesized this compound can be analyzed to determine its molecular ion peak, which corresponds to its molecular weight. Further fragmentation in the mass spectrometer (product ion scan) generates a unique spectrum that can be compared to that of the metabolite found in biological samples, confirming its identity. researchgate.net For instance, the sulfate (B86663) conjugate of this compound has been identified by observing the protonated molecular ion and its characteristic loss of the sulfate group (80 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Importance of Synthesized Standards for Research and Analytical Method Development

The availability of pure, synthesized this compound as a reference standard is crucial for advancing research and ensuring the quality of analytical data. researchgate.netdergipark.org.tr

Synthesized standards are indispensable for:

Method Validation: In the development of analytical methods like HPLC or LC-MS/MS to quantify duloxetine and its metabolites in biological matrices (e.g., plasma), the synthesized standard is used to determine key validation parameters. ingentaconnect.comscispace.comacs.org These include specificity (the ability to measure the analyte in the presence of other components), linearity, accuracy, and precision. scispace.comacs.org

Metabolite Identification: The definitive identification of metabolites in complex biological samples is achieved by comparing their chromatographic retention time and mass spectral data with those of the authentic, synthesized standard. researchgate.net

Pharmacokinetic Studies: Accurate quantification of this compound in plasma or urine samples using the synthesized standard as a calibrator is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, duloxetine. nih.govresearchgate.net

Safety and Toxicology Assessment: According to regulatory guidelines, the synthesis of metabolites is an important step for profiling, stability testing, and assessing pharmacological or toxicological activity. dergipark.org.tr

Compound Index

Comparative Metabolite Research and Pharmacokinetic Studies

Analysis of 5-Hydroxy-6-methoxy Duloxetine (B1670986) in Relation to Other Major Metabolites

Duloxetine undergoes extensive metabolism in the liver, resulting in numerous metabolites. nih.gov The primary biotransformation pathways involve oxidation of the naphthyl ring at the 4, 5, or 6 positions, followed by methylation and conjugation. nih.gov Among the circulating metabolites in human plasma, two are considered major: the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine. pharmgkb.orgeuropa.eudroracle.ai These metabolites are considered pharmacologically inactive. pharmgkb.orgeuropa.eu

Studies have shown that after a single oral dose of radiolabeled duloxetine, the parent drug accounts for less than 3% of the total radioactivity in circulation, indicating rapid and extensive metabolism. nih.gov The glucuronide conjugate of 4-hydroxy duloxetine is the most predominant metabolite found in urine, accounting for a significant portion of the excreted dose. The sulfate conjugate of this compound is the second most abundant metabolite.

In plasma, the major metabolites identified are the glucuronide conjugates of 4-hydroxy duloxetine, 6-hydroxy-5-methoxy duloxetine, 4,6-dihydroxy duloxetine, and the sulfate conjugate of this compound. nih.gov While both 4-hydroxy duloxetine glucuronide and this compound sulfate are major circulating metabolites, their relative abundance can differ. Research indicates that the glucuronide of 4-hydroxylated duloxetine is the most abundant, followed by the sulfated 5-hydroxy-6-methoxylated form. nih.gov

The formation of these metabolites is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2D6. pharmgkb.orgeuropa.eudrugbank.com These enzymes are responsible for the initial hydroxylation of the duloxetine molecule at the 4, 5, and 6 positions of the naphthyl ring. nih.govdrugbank.com Following hydroxylation, further metabolic steps, including methylation and conjugation with glucuronic acid or sulfate, lead to the final excreted forms. nih.gov

Table 1: Major Metabolites of Duloxetine in Human Plasma

| Metabolite | Conjugate Form | Relative Abundance |

|---|---|---|

| 4-hydroxy duloxetine | Glucuronide | Most abundant |

| This compound | Sulfate | Second most abundant |

| 6-hydroxy-5-methoxy duloxetine | Glucuronide | Major |

| 4,6-dihydroxy duloxetine | Glucuronide | Major |

This table is based on data from human plasma studies. nih.gov

In Vivo Metabolite Profiling in Research Models

Characterization of Metabolite Excretion Profiles

In vivo studies using research models, such as mice, have been instrumental in characterizing the excretion profile of duloxetine metabolites. Following administration, duloxetine and its metabolites are excreted in both urine and feces, with the majority being eliminated in the urine. nih.gov In a study investigating duloxetine metabolism in mice, 39 different metabolites were identified in liver microsomes and in the mice themselves. nih.govbohrium.com

The major circulating metabolites in mice were found to be phase II conjugates, specifically glucuronide conjugates of monohydroxylated duloxetine and monohydroxylated demethylated duloxetine, as well as 1-naphthol (B170400) sulfate and 1-naphthol glucuronide. nih.gov This highlights the importance of conjugation in the detoxification and elimination of duloxetine.

Metabolic Pathways Leading to Excreted Conjugates

The metabolic pathway to this compound involves initial hydroxylation of the duloxetine molecule at either the 5 or 6 position of the naphthyl ring, a reaction catalyzed by CYP1A2 and CYP2D6. drugbank.comcaymanchem.com This is followed by methylation and subsequent sulfation to form the sulfate conjugate of this compound, a major circulating metabolite. pharmgkb.orgdroracle.ai

Similarly, the formation of 4-hydroxy duloxetine glucuronide begins with the hydroxylation of the naphthyl ring at the 4-position, also mediated by CYP1A2 and CYP2D6. pharmgkb.orgdrugbank.com This hydroxylated intermediate then undergoes direct glucuronidation before being excreted. drugbank.com

Research in rat liver microsomes has also been used to study the in vitro metabolism of duloxetine, identifying metabolites such as 4-hydroxy duloxetine, 5-hydroxy duloxetine, 6-hydroxy duloxetine, and N-desmethyl duloxetine. researchgate.net These studies, along with in vivo models, provide a comprehensive picture of the complex metabolic fate of duloxetine.

Table 2: Key Enzymes and Reactions in the Formation of Major Duloxetine Metabolites

| Initial Metabolite | Key Enzyme(s) | Subsequent Reactions | Final Major Conjugate |

|---|---|---|---|

| 4-hydroxy duloxetine | CYP1A2, CYP2D6 | Glucuronidation | 4-hydroxy duloxetine glucuronide |

| 5-hydroxy duloxetine | CYP1A2, CYP2D6 | Methylation, Sulfation | This compound sulfate |

| 6-hydroxy duloxetine | CYP1A2, CYP2D6 | Methylation, Sulfation | This compound sulfate |

This table outlines the primary metabolic pathways leading to the two most abundant circulating conjugated metabolites of duloxetine. pharmgkb.orgdroracle.aidrugbank.com

Future Directions in 5 Hydroxy 6 Methoxy Duloxetine Research

Investigation of Metabolite Interactions with Novel Biological Targets

Although 5-Hydroxy-6-methoxy duloxetine (B1670986) and its sulfate (B86663) conjugate are considered inactive at serotonin (B10506) and norepinephrine (B1679862) transporters, future research should not be confined to these primary targets of the parent drug. A crucial area of investigation is the potential for this metabolite to interact with other, novel biological targets that could contribute to the broader pharmacological or toxicological profile of duloxetine.

One study has already demonstrated that, unlike the parent compound, the major metabolites 5-hydroxy-6-methoxy-duloxetine and 4-hydroxy-duloxetine-glucuronide lack inhibitory properties at the organic cation transporter 2 (OCT2). aacrjournals.org This finding opens the door for more systematic screening against a wider array of transporters, ion channels, and receptors. Future studies could employ high-throughput screening assays to test the binding affinity of 5-Hydroxy-6-methoxy duloxetine against a panel of central nervous system and peripheral targets. Uncovering even weak interactions could be significant, especially in specific patient populations like those with renal impairment, where metabolite concentrations can be substantially higher. fda.gov

Advanced Computational Modeling for Metabolite-Enzyme Interactions

The formation of this compound is a multi-step process involving key cytochrome P450 (CYP) enzymes. fda.goveuropa.eudrugbank.com Duloxetine is first hydroxylated, a reaction catalyzed by CYP2D6 and CYP1A2, followed by methylation. While the primary enzymes are known, the precise kinetics and structural determinants of these interactions are areas ripe for advanced computational modeling.

Future research should leverage molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to build detailed models of the binding of duloxetine and its intermediates within the active sites of CYP1A2 and CYP2D6. These models could elucidate the stereoselective nature of the metabolism and explain why the 5-hydroxy and 6-hydroxy positions are favored. researchgate.net Such computational studies could also predict how genetic polymorphisms in these enzymes, which lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers), affect the formation rate of this compound. pgkb.orgnih.govresearchgate.net This could ultimately aid in personalizing duloxetine therapy by predicting metabolite profiles based on a patient's genetic makeup.

Table 1: Key Enzymes in the Metabolism of Duloxetine

| Enzyme | Role in Duloxetine Metabolism | Impact of Polymorphism |

| CYP1A2 | Catalyzes the formation of 4-OH, 5-OH, and 6-OH duloxetine. | Activity can be influenced by factors like smoking. Inhibition significantly increases duloxetine exposure. researchgate.net |

| CYP2D6 | Catalyzes the formation of 4-OH, 5-OH, and 6-OH duloxetine. | Highly polymorphic, leading to poor, intermediate, extensive, and ultrarapid metabolizer phenotypes which can alter drug concentrations. pgkb.orgnih.gov |

| UGTs | Catalyze the conjugation of hydroxylated metabolites (e.g., glucuronidation). nih.govresearchgate.net | Genetic variability can influence the rate of metabolite clearance. |

| SULTs | Catalyze the sulfation of hydroxylated metabolites, forming conjugates like this compound sulfate. nih.govresearchgate.net | Polymorphisms may affect the extent of sulfation. |

This table provides an overview of the primary enzymes involved in the biotransformation of duloxetine to its metabolites, including the pathway leading to this compound.

Development of Enhanced Analytical Techniques for Subcellular Metabolite Localization

Currently, the measurement of this compound is performed in plasma, and its presence has been confirmed in urine. nih.govnih.gov However, understanding its potential biological role requires knowledge of its concentration and distribution at the subcellular level. Future research should focus on developing and applying high-resolution analytical techniques to visualize and quantify this metabolite within cells and tissues.

Techniques like mass spectrometry imaging (MSI), including matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI), could be employed to map the distribution of this compound in key tissues such as the liver, kidney, and brain. Furthermore, advanced methods like nano-liquid chromatography coupled with tandem mass spectrometry (nano-LC-MS/MS) could be adapted to analyze its concentration within specific cellular compartments, such as the cytosol, mitochondria, or endoplasmic reticulum, of in vitro cell models. nih.gov Such detailed localization could reveal whether the metabolite accumulates in specific organelles, potentially exerting localized effects not apparent from plasma concentration measurements.

Exploration of Metabolite Biotransformation in Diverse In Vitro Systems

The biotransformation of duloxetine has been studied in human liver microsomes. winona.edu However, these systems primarily model hepatic phase I metabolism. To gain a more comprehensive understanding, future research should explore the biotransformation of this compound itself in a wider variety of in vitro systems.

This includes using more complex models like primary human hepatocytes, liver spheroids, or "liver-on-a-chip" systems that better recapitulate the architecture and function of the human liver, including both phase I and phase II (conjugation) enzymes. nih.govresearchgate.net Additionally, exploring its metabolism in models of other tissues, such as the intestine, kidney, or brain, could reveal extrahepatic metabolic pathways. Investigating whether this compound can be de-methylated or otherwise further modified could uncover novel metabolic pathways and identify any new, downstream metabolites that may possess biological activity.

Role of Metabolite in Understanding Duloxetine’s In Vivo Pharmacodynamics Beyond Direct Parent Drug Action

For example, studies could investigate if the metabolite competes with other drugs or endogenous compounds for binding to plasma proteins like albumin and α1-acid glycoprotein, to which duloxetine is highly bound. Another avenue is to explore its potential as a biomarker. The ratio of this compound to the parent drug could serve as a more accurate indicator of an individual's metabolic phenotype (e.g., CYP1A2/CYP2D6 activity) than genotyping alone. This could help in understanding variable patient responses and the propensity for adverse events, even if the metabolite itself does not directly act on neuronal transporters.

Q & A

Basic Research Question: What analytical methods are recommended for quantifying 5-Hydroxy-6-methoxy Duloxetine and related impurities in pharmaceutical formulations?

Methodological Answer :

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying duloxetine-related impurities, including this compound. The USP monograph specifies a CHIRAL ART Cellulose-C column (250 × 4.6 mm, 5 µm) with a mobile phase of n-hexane/2-propanol/diethylamine (83:17:0.2) at 40°C and a flow rate of 1.0 mL/min . System suitability requires a signal-to-noise ratio ≥3 and resolution ≥7.4 between duloxetine and its impurities. For derivative UV spectrophotometry, acetonitrile-water (8:2) is used as a solvent, with validation parameters adhering to ICH guidelines .

Basic Research Question: How can researchers ensure the stability of this compound during experimental storage and handling?

Methodological Answer :

Protect samples from light and moisture, as duloxetine derivatives degrade under alkaline conditions and UV exposure . Store in tightly sealed containers at controlled room temperature (20–25°C). Stability-indicating assays, such as stress testing under acidic/alkaline hydrolysis, thermal degradation, and photolysis, are critical for validating storage conditions .

Advanced Research Question: How should conflicting efficacy data for duloxetine metabolites in neuropathic pain models be reconciled?

Methodological Answer :

Discrepancies in efficacy data (e.g., duloxetine’s effectiveness in chemotherapy-induced peripheral neuropathy [CIPN] vs. placebo effects in AIMSS trials) require stratified subgroup analyses. For CIPN, systematic reviews recommend using standardized pain scales (e.g., Brief Pain Inventory) and controlling for chemotherapeutic agents (e.g., oxaliplatin vs. taxanes) . For placebo-driven outcomes (e.g., patient-perceived benefit in SWOG S1202), sensitivity analyses using multiple imputation methods address missing data and placebo-response bias .

Advanced Research Question: What toxicokinetic approaches are used to analyze this compound in post-mortem biological matrices?

Methodological Answer :

Comprehensive toxicological analysis involves LC-MS/MS for quantifying duloxetine metabolites in femoral blood, vitreous humor, liver tissue, and gastric contents. Method validation must include matrix-matched calibration curves and limits of detection (LOD) ≤1 ng/mL. Case studies show post-mortem redistribution effects, necessitating tissue-to-blood concentration ratios to confirm toxicity thresholds .

Advanced Research Question: How do pharmacokinetic interactions between duloxetine metabolites and cytochrome P450 enzymes affect experimental outcomes?

Methodological Answer :

Duloxetine inhibits CYP2D6 and CYP1A2, altering the metabolism of co-administered drugs. In vitro studies using human liver microsomes and probe substrates (e.g., dextromethorphan for CYP2D6) are essential to assess competitive inhibition. Pharmacokinetic modeling (e.g., non-linear mixed-effects models) quantifies drug-drug interaction risks, particularly for this compound, which shares metabolic pathways .

Advanced Research Question: What strategies mitigate bias in pooled analyses of duloxetine metabolite safety data across clinical trials?

Methodological Answer :

Pooled analyses (e.g., retrospective safety reviews of 23,983 subjects) require harmonizing adverse event (AE) coding (MedDRA terminology) and adjusting for trial heterogeneity (e.g., dosing regimens, patient demographics). Sensitivity analyses exclude trials with incomplete AE documentation or discrepancies in individual patient listings .

Advanced Research Question: How can researchers differentiate between true therapeutic effects and placebo responses in duloxetine metabolite trials?

Methodological Answer :

Blinding efficacy assessments and incorporating patient-reported outcome (PRO) instruments with objective biomarkers (e.g., serum serotonin/norepinephrine levels) reduce placebo bias. The SWOG S1202 trial used Bayesian analysis to compare perceived benefit rates between duloxetine and placebo arms, adjusting for patients’ beliefs about treatment allocation .

Advanced Research Question: What methodologies address the under-reporting of harms in duloxetine metabolite trials?

Methodological Answer :

Clinical study reports (CSRs) and individual patient listings must be scrutinized for AE discrepancies. Peto’s exact method meta-analysis of double-blind trials (e.g., 70 trials with 18,526 patients) identifies under-reported harms (e.g., duloxetine-induced alopecia) by comparing trial appendices and case report forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.